2-(4-Isopropylphenyl)-2-oxoacetaldehyde
Description
2-(4-Isopropylphenyl)-2-oxoacetaldehyde is an α-keto aldehyde derivative featuring a para-isopropyl-substituted phenyl ring attached to a reactive oxoacetaldehyde group (C=O-CHO). Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol. This compound belongs to the class of 2-aryl-2-oxoacetaldehydes, which are characterized by their dual functional groups—a ketone and an aldehyde—making them versatile intermediates in organic synthesis, particularly for constructing heterocycles, pharmaceuticals, and agrochemicals.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-oxo-2-(4-propan-2-ylphenyl)acetaldehyde |
InChI |
InChI=1S/C11H12O2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-8H,1-2H3 |
InChI Key |
MSOXWDCWMJCQQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of isopropylbenzene (cumene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5CH(CH3)2+CH3COClAlCl3C6H4(CH(CH3)2)CHO
Another method involves the oxidation of 4-isopropylbenzyl alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of 2-(4-Isopropylphenyl)-2-oxoacetaldehyde typically involves large-scale oxidation processes. The starting material, 4-isopropylbenzyl alcohol, is oxidized using air or oxygen in the presence of a catalyst such as cobalt or manganese salts. This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-isopropylbenzoic acid using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 4-isopropylbenzyl alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: 4-Isopropylbenzoic acid
Reduction: 4-Isopropylbenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Isopropylphenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drug molecules.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets and pathways. It can inhibit the formation rate of cyclic adenosine monophosphate (cAMP), leading to downstream effects on neurotransmitter release. This results in increased signaling from receptor cells and alterations in cytoarchitecture .
Comparison with Similar Compounds
Electron-Withdrawing Groups (EWGs)
- Bromo (4-Br) : Enhances electrophilicity of the aldehyde group, facilitating nucleophilic additions (e.g., imine formation). Bromine’s steric bulk may reduce reaction rates in crowded systems .
- Methylsulfonyl (4-SO₂CH₃) : Increases solubility in polar solvents and stabilizes intermediates via resonance. Used in hydrates to prevent decomposition .
- Fluoro (4-F) : Moderately activates the aromatic ring for electrophilic substitutions while maintaining mild steric effects .
Electron-Donating Groups (EDGs)
Alkyl Substituents
- Ethyl (4-CH₂CH₃) : Balances electronic and steric effects; the carboxylic acid derivative (C₁₀H₁₀O₃) is a stable analog for drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
